molecular formula C12H16O4 B1246084 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde CAS No. 64994-51-0

4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde

Cat. No. B1246084
CAS RN: 64994-51-0
M. Wt: 224.25 g/mol
InChI Key: QBLWGIVLCXPANU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde often involves condensation reactions, such as Knoevenagel condensation, or the use of catalysts like TiO2 nanoparticles for facilitating reactions under specific conditions (Sukanya et al., 2021). The electrochemical conversion of precursors to benzaldehydes and their derivatives showcases another approach, demonstrating the versatility in synthesizing such compounds (Wendt et al., 1992).

Molecular Structure Analysis

Quantum mechanical studies, including DFT/B3LYP level calculations, provide insights into the molecular structural properties, vibrational and energetic data of related methoxy benzaldehydes. These studies help in understanding the ground state properties, vibrational wavenumbers, and electronic properties such as HOMO and LUMO energies (Krishnakumar et al., 2013).

Chemical Reactions and Properties

Methoxy benzaldehydes undergo various chemical reactions, including oxidation to form corresponding carboxylic acids. The study of these reactions provides insights into the reaction mechanisms and kinetics, further highlighting the chemical reactivity and stability of these compounds under different conditions (Malik et al., 2016).

Physical Properties Analysis

The physical properties, such as photoluminescence and optical characteristics of benzaldehyde derivatives, are of significant interest. For instance, some derivatives exhibit high photoluminescence efficiency and act as effective fluorescent waveguides due to their rigid molecular structure and intramolecular hydrogen bonding (Hayashi et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards various functional groups and conditions, are crucial for understanding the versatility of methoxy benzaldehydes in synthesis and applications. The regioselective protection and subsequent reactions of benzaldehydes highlight the potential for creating diverse derivatives with specific functional attributes (Plourde & Spaetzel, 2002).

Scientific Research Applications

Capped-porphyrin Precursors

  • Application: In crystallography, derivatives of benzaldehyde like 2-[3-(tosyloxy)propoxy]benzaldehyde and 2-[2-(tosyloxy)ethoxy]-benzaldehyde are used for their unique conformational properties. They are vital in studying crystal structures, which can have broader implications in materials science and chemistry (Jene et al., 1999).

Linkers for Solid Phase Organic Synthesis

  • Application: Electron-rich benzaldehyde derivatives are investigated for use as linkers in solid phase organic synthesis. This involves the formation of secondary amine derivatives, indicating their utility in complex organic synthesis processes (Swayze, 1997).

Oxidation and Mechanism Studies

  • Application: Methoxy benzaldehydes, including their derivatives, are studied for their oxidation properties in aqueous acetic acid media. These studies are crucial in understanding the kinetics and mechanisms of oxidation reactions in organic compounds (Malik et al., 2016).

Synthesis of Novel Copolymers

  • Application: Methoxy-substituted benzaldehydes are used in the synthesis of novel copolymers with applications in materials science. Their role in the creation of new polymer structures highlights their importance in developing advanced materials (Kharas et al., 2016).

Microwave Solvothermal Syntheses

  • Application: In a study of Co(II)4O4 cubes, derivatives of benzaldehyde like 2-hydroxy-3-methoxy-benzaldehyde are used to understand solvothermal syntheses. These compounds assist in exploring the efficiency and quality of crystal structures (Zhang et al., 2013).

Enzyme Catalyzed Asymmetric C–C-Bond Formation

  • Application: In chemical engineering, derivatives like 3-methoxybenzaldehyde are used to study enzyme-catalyzed C–C-bond formations. This has implications in developing asymmetric synthesis processes (Kühl et al., 2007).

Oxidation Studies with Oxoruthenium Compounds

  • Application: Methoxy substituted benzaldehydes are utilized in studies involving oxidation by oxoruthenium compounds. These studies are crucial in understanding oxidation mechanisms in organic chemistry (Lai et al., 2002).

properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-6-7-15-8-9-16-12-4-2-11(10-13)3-5-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLWGIVLCXPANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447286
Record name 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64994-51-0
Record name 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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